5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol
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Overview
Description
5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a complex organic compound with a molecular formula of C24H29NO This compound is characterized by its unique structure, which includes a cyclopentyl ring, a phenyl group, and a pentyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Addition of the Pentyn-1-ol Moiety: The pentyn-1-ol moiety is added through a nucleophilic substitution reaction.
Benzylation and Methylation: The final steps involve benzylation and methylation of the amino group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[Benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol: shares structural similarities with other compounds that contain cyclopentyl, phenyl, and pentyn-1-ol moieties.
Indole Derivatives: These compounds also exhibit a range of biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H29NO |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C24H29NO/c1-25(20-21-12-4-2-5-13-21)19-11-10-18-24(26,23-16-8-9-17-23)22-14-6-3-7-15-22/h2-7,12-15,23,26H,8-9,16-20H2,1H3 |
InChI Key |
RZLCKHJLSZXITQ-UHFFFAOYSA-N |
SMILES |
CN(CC#CCC(C1CCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CC#CCC(C1CCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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